Alpha-1 Adrenoceptor Binding Affinity: Positioned Between NHN and PHN Among Naftopidil Metabolites
O-Desmethylnaftopidil (DMN) exhibits an intermediate alpha-1 adrenoceptor binding affinity among the three naftopidil metabolites. In a direct head-to-head radioreceptor assay, DMN displayed an IC50 of 433.0 nmol/L, compared with naftopidil (235.0 nmol/L), (phenyl)hydroxy-naftopidil (PHN; 585.0 nmol/L), and (naphthyl)hydroxy-naftopidil (NHN; 52.7 nmol/L) [1]. DMN is therefore approximately 1.8-fold less potent than the parent drug naftopidil, 1.35-fold more potent than PHN, and 8.2-fold less potent than NHN at the alpha-1 adrenoceptor. All metabolites, like the parent, showed no alpha-2 or beta-adrenoceptor affinity [1].
| Evidence Dimension | Alpha-1 adrenoceptor binding affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 433.0 nmol/L (DMN / O-desmethylnaftopidil) |
| Comparator Or Baseline | Naftopidil: IC50 = 235.0 nmol/L; PHN: IC50 = 585.0 nmol/L; NHN: IC50 = 52.7 nmol/L |
| Quantified Difference | DMN is 1.8-fold less potent than naftopidil; 1.35-fold more potent than PHN; 8.2-fold less potent than NHN |
| Conditions | Radioreceptor assay for alpha-1 adrenoceptors; experimental details in Niebch et al., Arzneimittelforschung 1991 |
Why This Matters
If a researcher requires a metabolite reference standard with intermediate alpha-1 binding potency—neither the highest nor lowest among naftopidil metabolites—DMN is the uniquely appropriate choice.
- [1] Niebch G, Locher M, Peter G, Borbe HO. Metabolic fate of the novel antihypertensive drug naftopidil. Arzneimittelforschung. 1991 Oct;41(10):1027-32. PMID: 1665973. View Source
